Diazoethane

概要

説明

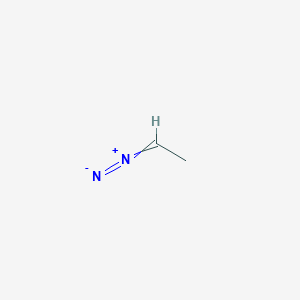

Diazoethane is an organic compound with the formula C₂H₄N₂. It is a member of the diazo compound family, characterized by the presence of a diazo group (N=N) attached to a carbon atom. This compound is a highly reactive and unstable compound, typically existing as a yellow gas at room temperature. It is known for its explosive nature and is usually handled with extreme caution in laboratory settings.

準備方法

Synthetic Routes and Reaction Conditions

Diazoethane can be synthesized through several methods, including:

Reaction of Ethylamine with Nitrous Acid: This method involves the reaction of ethylamine with nitrous acid to form this compound. The reaction is typically carried out at low temperatures to prevent decomposition.

Decomposition of Ethyl Diazonium Salts: Ethyl diazonium salts can be decomposed to produce this compound. This method requires careful control of reaction conditions to avoid explosive decomposition.

Industrial Production Methods

Due to its highly reactive and explosive nature, this compound is not produced on an industrial scale. It is generally prepared in situ in small quantities for specific laboratory applications.

化学反応の分析

Types of Reactions

Diazoethane undergoes various types of chemical reactions, including:

Cyclopropanation: this compound can react with alkenes to form cyclopropane derivatives. This reaction is facilitated by the generation of carbenes from this compound.

Methylation: this compound can act as a methylating agent, converting carboxylic acids to methyl esters and phenols to methyl ethers.

Homologation: this compound can be used in the Arndt-Eistert synthesis to extend the carbon chain of carboxylic acids by one carbon atom.

Common Reagents and Conditions

Alkenes: Used in cyclopropanation reactions.

Carboxylic Acids and Phenols: Used in methylation reactions.

Catalysts: Metal catalysts such as copper or rhodium are often used to facilitate reactions involving this compound.

Major Products Formed

Cyclopropane Derivatives: Formed from cyclopropanation reactions.

Methyl Esters and Methyl Ethers: Formed from methylation reactions.

Extended Carbon Chains: Formed from homologation reactions.

科学的研究の応用

Diazoethane has several scientific research applications, including:

Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including cyclopropane derivatives and methyl esters.

Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: Used in the preparation of specialized materials with unique properties.

Biological Studies: Utilized in the modification of biomolecules for research purposes.

作用機序

The mechanism of action of diazoethane involves the generation of carbenes, which are highly reactive intermediates. These carbenes can insert into carbon-hydrogen bonds, leading to the formation of new carbon-carbon bonds. The diazo group (N=N) in this compound is responsible for the generation of carbenes through the loss of nitrogen gas (N₂).

類似化合物との比較

Similar Compounds

Diazomethane (CH₂N₂): Similar to diazoethane, diazomethane is a diazo compound known for its use in methylation reactions and cyclopropanation.

Diazoacetate (C₂H₂N₂O₂): Another diazo compound used in organic synthesis, particularly in the preparation of α-diazo ketones.

Trimethylsilyldiazomethane (C₄H₁₀N₂Si): A safer alternative to diazomethane, used in similar reactions but with reduced risk of explosion.

Uniqueness of this compound

This compound is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to generate carbenes makes it a valuable reagent in organic synthesis, particularly for the formation of cyclopropane derivatives and the homologation of carboxylic acids. its highly reactive and explosive nature requires careful handling and limits its use to specialized laboratory settings.

生物活性

Diazoethane, a simple diazo compound, has garnered attention in the field of chemical biology due to its unique reactivity and potential applications in modifying biomolecules. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and specific case studies that illustrate its utility in biological research.

Overview of Diazo Compounds

Diazo compounds are characterized by the presence of a diazo group (), which imparts significant reactivity. This compound, specifically, is known for its ability to participate in various chemical transformations, making it a valuable reagent in synthetic organic chemistry. The biological implications of diazo compounds are vast, as they can interact with nucleic acids, proteins, and other biomolecules, leading to modifications that can be exploited for research and therapeutic purposes.

The biological activity of this compound primarily stems from its ability to generate reactive intermediates that can modify nucleophilic sites on biomolecules. The following mechanisms are notable:

- Radical Formation : Upon thermal or photolytic decomposition, diazo compounds can generate radicals that facilitate reactions with biomolecules.

- Chemical Probing : this compound can be used as a chemical probe to label proteins and nucleic acids selectively, allowing for the study of their structures and functions.

- Cross-Linking : The reactivity of diazo groups enables cross-linking between biomolecules, which can be useful in studying protein-protein interactions or stabilizing protein structures.

1. Modification of Nucleic Acids

A study demonstrated that diazo compounds could modify RNA by targeting phosphate moieties. This modification was shown to affect translational activity, providing insights into RNA functionality and stability. Specifically, the Bhc-caged green fluorescent protein (GFP) mRNA was modified using diazo compounds, leading to controlled activation upon UV light exposure .

2. Protein Labeling

This compound has been employed in the selective modification of proteins. Research indicates that diazo compounds can react with specific amino acid residues within proteins, allowing for targeted labeling. For instance, diazoacetamide derivatives have been utilized to label glycosylation sites on cell surfaces, facilitating the study of glycoprotein dynamics in living cells .

3. Antitumor Activity

Some studies have explored the antitumor properties of diazo compounds derived from natural products. For example, derivatives such as 6-diazo-5-oxo-norleucine (DON) have shown significant inhibitory effects on amidotransferases involved in nucleotide biosynthesis. DON is currently under investigation for its potential therapeutic applications against various cancers .

Data Table: Biological Activities of Diazo Compounds

特性

IUPAC Name |

diazoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c1-2-4-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXALCKAKGDNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149710 | |

| Record name | Ethane, diazo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-96-0 | |

| Record name | Diazoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, diazo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, diazo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。